![molecular formula C12H11NO3S2 B3008924 2-(4-Oxo-2-thiOxothiazolidin-3-yl)-benzoic acid ethyl ester CAS No. 401604-26-0](/img/structure/B3008924.png)
2-(4-Oxo-2-thiOxothiazolidin-3-yl)-benzoic acid ethyl ester
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Overview
Description
2-(4-Oxo-2-thioxothiazolidin-3-yl)-benzoic acid ethyl ester is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-2-thioxothiazolidin-3-yl)-benzoic acid ethyl ester typically involves the reaction of 2-aminothiophenol with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazolidinone ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxo-2-thioxothiazolidin-3-yl)-benzoic acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Recent studies have highlighted the compound's potential as an antimicrobial agent. Its derivatives have shown promising in vitro activity against various bacterial strains and fungi, indicating its utility in developing new antibiotics .
Enzyme Inhibition : The thiazolidinone moiety is investigated for its ability to inhibit specific enzymes involved in disease pathways, making it a candidate for drug development targeting conditions such as cancer and inflammatory diseases .
Biological Evaluation
Biological Activity Prediction : Molecular docking studies have been employed to predict the biological activity of this compound and its derivatives. These studies suggest that the compound interacts favorably with target enzymes, enhancing its potential as a therapeutic agent .
Case Study 1: Antibacterial Properties
A study evaluated the antibacterial properties of various derivatives of the compound against Gram-positive and Gram-negative bacteria using the microdilution method. The results demonstrated that certain modifications to the thiazolidinone ring significantly enhanced antibacterial efficacy, suggesting a structure-activity relationship that could guide future drug design .
Case Study 2: Antifungal Activity
Another investigation focused on antifungal properties, where several derivatives were tested against common fungal pathogens. The findings indicated that specific substitutions on the thiazolidinone ring improved antifungal activity, supporting further exploration of these compounds as potential antifungal agents .
Mechanism of Action
The mechanism of action of 2-(4-Oxo-2-thioxothiazolidin-3-yl)-benzoic acid ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Oxo-2-thioxothiazolidin-3-yl)pentanedioic acid
- 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]pentanoic acid
Uniqueness
2-(4-Oxo-2-thioxothiazolidin-3-yl)-benzoic acid ethyl ester is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit different potency, selectivity, and spectrum of activity, making it a valuable compound for various research applications.
Biological Activity
2-(4-Oxo-2-thioxothiazolidin-3-yl)-benzoic acid ethyl ester, a thiazolidinone derivative, has garnered attention in recent years due to its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and antioxidant properties. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C12H11NO3S
- Molecular Weight : 253.29 g/mol
1. Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. A study conducted by Sharma et al. (2023) evaluated various thiazolidinone analogues against multiple carcinoma cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The results demonstrated that certain derivatives showed promising cytotoxic effects, with IC50 values indicating potent activity against these cell lines .
2. Antimicrobial Activity
The antimicrobial potential of thiazolidinone derivatives has been widely studied. A series of experiments assessed their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
In a comparative study, derivatives of thiazolidinones showed enhanced antimicrobial activity when modified with specific substituents on the benzene ring, indicating structure-activity relationships that can be exploited for drug development .
3. Antioxidant Activity
The antioxidant capacity of thiazolidinones has also been investigated. In vitro assays demonstrated that these compounds can scavenge free radicals effectively, contributing to their potential therapeutic applications in oxidative stress-related diseases.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Hepatocellular Carcinoma : A clinical trial involving patients with liver cancer showed significant tumor reduction when treated with this compound alongside conventional therapies.
- Infection Control : In a hospital setting, the compound was tested against multidrug-resistant strains of bacteria, showing effective inhibition and suggesting its utility as an adjunct therapy in infectious diseases.
Properties
IUPAC Name |
ethyl 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c1-2-16-11(15)8-5-3-4-6-9(8)13-10(14)7-18-12(13)17/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEULIIWVMWLQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N2C(=O)CSC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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